molecular formula C11H18 B14465791 4-(Pent-1-en-1-yl)cyclohex-1-ene CAS No. 66216-97-5

4-(Pent-1-en-1-yl)cyclohex-1-ene

Cat. No.: B14465791
CAS No.: 66216-97-5
M. Wt: 150.26 g/mol
InChI Key: OXHHQOAAOQNWAR-UHFFFAOYSA-N
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Description

4-(Pent-1-en-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a pent-1-en-1-yl group. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond in both the cyclohexene ring and the pentenyl side chain gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-1-en-1-yl)cyclohex-1-ene can be achieved through various methods. One common approach involves the allylic alkenylation of cyclohexene derivatives using alkenylzirconium nucleophiles. This reaction is typically catalyzed by copper complexes under mild conditions . Another method involves the pyrolysis of appropriate hexahydro-5,8-methanonaphthoquinones to yield the desired cyclohexene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-1-en-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexenone derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated cyclohexane derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexenone derivatives, saturated cyclohexane derivatives, and halogenated cyclohexenes.

Scientific Research Applications

4-(Pent-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pent-1-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pent-1-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. Its dual double bonds in both the cyclohexene ring and the pentenyl side chain make it a versatile intermediate in organic synthesis.

Properties

CAS No.

66216-97-5

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

4-pent-1-enylcyclohexene

InChI

InChI=1S/C11H18/c1-2-3-5-8-11-9-6-4-7-10-11/h4-6,8,11H,2-3,7,9-10H2,1H3

InChI Key

OXHHQOAAOQNWAR-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1CCC=CC1

Origin of Product

United States

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